molecular formula C7H5ClN4S B1372432 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179362-16-3

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1372432
CAS No.: 1179362-16-3
M. Wt: 212.66 g/mol
InChI Key: IBAHKYGFMMMYEW-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound has been shown to bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can induce changes in gene expression by interacting with transcriptional regulators and chromatin-modifying enzymes . These molecular interactions underpin the diverse biological effects observed with this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At higher doses, it may induce toxic effects, including cellular damage and impaired organ function . These findings underscore the need for careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been found to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, it can influence the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The distribution of this compound is influenced by its chemical properties, including solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with target biomolecules . The localization is often directed by targeting signals and post-translational modifications that guide this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the cyclization process can also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    3-(3-Chloropyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

    3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazole: Similar structure but with different substituents on the thiadiazole ring.

Uniqueness

The presence of both nitrogen and sulfur atoms in the thiadiazole ring of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine imparts unique chemical properties that are not found in its analogs. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is required.

Properties

IUPAC Name

3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHKYGFMMMYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225976
Record name 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-16-3
Record name 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179362-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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